molecular formula C7H4ClF3N2O2 B1398690 3-Chloro-2-(nitromethyl)-5-(trifluoromethyl)pyridine CAS No. 790229-60-6

3-Chloro-2-(nitromethyl)-5-(trifluoromethyl)pyridine

Cat. No.: B1398690
CAS No.: 790229-60-6
M. Wt: 240.57 g/mol
InChI Key: QFYJRXNYDDTTAW-UHFFFAOYSA-N
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Description

3-Chloro-2-(nitromethyl)-5-(trifluoromethyl)pyridine is an organic compound that belongs to the class of pyridines. This compound is characterized by the presence of a chloro group, a nitromethyl group, and a trifluoromethyl group attached to the pyridine ring. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(nitromethyl)-5-(trifluoromethyl)pyridine typically involves the nitration of 3-chloro-5-(trifluoromethyl)pyridine followed by the introduction of the nitromethyl group. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the selective nitration and subsequent functionalization of the pyridine ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration processes using specialized equipment to handle the corrosive and hazardous nature of the reagents. The process is optimized for high yield and purity, with careful monitoring of reaction parameters to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(nitromethyl)-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The nitromethyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Nitro derivatives of the pyridine ring.

    Reduction: Amino derivatives of the pyridine ring.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-2-(nitromethyl)-5-(trifluoromethyl)pyridine has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-2-(nitromethyl)-5-(trifluoromethyl)pyridine involves its interaction with molecular targets through its functional groups. The nitromethyl and trifluoromethyl groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The chloro group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-2-(trifluoromethyl)pyridine: Lacks the nitromethyl group, resulting in different reactivity and applications.

    2-(Nitromethyl)-5-(trifluoromethyl)pyridine:

    3-Chloro-5-(trifluoromethyl)pyridine: Lacks the nitromethyl group, leading to variations in its chemical properties.

Uniqueness

3-Chloro-2-(nitromethyl)-5-(trifluoromethyl)pyridine is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both electron-withdrawing groups (chloro and trifluoromethyl) and the nitromethyl group makes it a versatile compound in various chemical transformations and research applications.

Properties

IUPAC Name

3-chloro-2-(nitromethyl)-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3N2O2/c8-5-1-4(7(9,10)11)2-12-6(5)3-13(14)15/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFYJRXNYDDTTAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)C[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The process according to the present invention is particularly suitable for the preparation of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine, by reaction of in the first step 2,3-dichloro-5-trifluoromethylpyridine with nitromethane in the presence of potassium tert-butanolate, sodium tert-butanolate, or potassium hydroxide in DMSO as diluent to give 3-chloro-2-nitromethyl-5-trifluoromethylpyridine, which in the second step is hydrogenated in hydrochloric acid using palladium on carbon as catalyst to yield 3-chloro-2-aminomethyl-5-trifluoromethylpyridine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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